molecular formula C12H16ClN3O B1475118 (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol CAS No. 1708212-74-1

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1475118
CAS No.: 1708212-74-1
M. Wt: 253.73 g/mol
InChI Key: UOHGEBFGLIDCLB-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Compounds featuring a trisubstituted pyrimidine core, similar to this one, have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy . The structure incorporates a pyrrolidin-3-ylmethanol moiety, a common building block in synthetic chemistry , and a 6-chloro-2-cyclopropylpyrimidin-4-amine scaffold, which is a known intermediate in the development of biologically active molecules . The chloro and cyclopropyl substituents on the pyrimidine ring are typical structural features designed to optimize interactions with enzyme binding sites and modulate physicochemical properties. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules aimed at investigating kinase function and developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-5-11(15-12(14-10)9-1-2-9)16-4-3-8(6-16)7-17/h5,8-9,17H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGEBFGLIDCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidin-3-ylmethanol Intermediate

The pyrrolidin-3-ylmethanol fragment is a key component, often synthesized or obtained as (S)- or (R)-enantiomers depending on the desired stereochemistry. Several methods have been documented:

Method Reaction Conditions Yield Notes
Acidic deprotection of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4N HCl in ethyl acetate at room temperature for 2 h, followed by neutralization with potassium carbonate and workup Room temperature, 2 h >99% Efficient conversion to (S)-pyrrolidin-3-ylmethanol as oil; simple filtration and concentration steps
Trifluoroacetic acid (TFA) deprotection in dichloromethane at 20°C for 16 h, followed by neutralization with macroporous carbonate and filtration 20°C, 16 h Not specified Produces (3S)-pyrrolidin-3-ylmethanol oil; suitable for further use without purification
Acetyl chloride-mediated deprotection in methanol under inert atmosphere at 0°C, followed by potassium carbonate treatment and filtration 0°C to room temperature overnight Not specified Yields yellow oil of (S)-pyrrolidin-3-ylmethanol; suitable for scale-up
Copper(I) iodide-catalyzed coupling of (S)-pyrrolidin-3-ylmethanol with aryl halides in dimethylethanolamine at 60°C for 24 h 60°C, 24 h 13% Used for further functionalization, e.g., fluorophenyl derivatives; moderate yield

These methods highlight the versatility in preparing the pyrrolidin-3-ylmethanol intermediate, which is critical for subsequent coupling steps.

Coupling of Pyrrolidin-3-ylmethanol with the Pyrimidine Core

The key step involves linking the pyrrolidin-3-ylmethanol moiety to the pyrimidine ring, often via nucleophilic substitution at the 4-position of the pyrimidine:

  • Buchwald–Hartwig amination is a common approach for coupling amines or alcohol derivatives to halogenated pyrimidines. For instance, a Buchwald–Hartwig amination between a pyrimidine intermediate and 4-aminophenylmethanol was reported to afford related alcohol derivatives in moderate yields (26%).
  • Chlorination of alcohol intermediates with thionyl chloride (SOCl2) to form alkyl halides, which then undergo nucleophilic substitution with pyrrolidine derivatives under basic conditions (e.g., K2CO3) to yield the final coupled product.
  • Microwave-assisted reactions to improve coupling efficiency and reduce reaction times have been utilized for related pyrimidine derivatives.

Purification and Yield Considerations

Purification techniques commonly employed include:

  • Column chromatography using ethyl acetate (EtOAc) and methanol mixtures (e.g., EtOAc-MeOH 9:1) to isolate pure products.
  • Recrystallization from ethanol or other suitable solvents to obtain solid products with high purity.
  • Use of silica gel plugs and washing steps with dichloromethane (DCM) and ether to remove impurities.

Yields vary depending on the step and conditions but generally range from moderate (13%) to high (>99%) for intermediate steps, with final coupling yields often lower due to complexity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Outcome Reference
1 Preparation of (S)-pyrrolidin-3-ylmethanol from tert-butyl protected precursor 4N HCl in EtOAc, RT, 2 h; neutralization with K2CO3 >99% pure oil
2 Synthesis of 6-chloro-2-cyclopropylpyrimidine core Halogenation, cyclopropylation, amination of pyrimidine precursors Moderate yield, purified by extraction and chromatography
3 Conversion of alcohol intermediate to alkyl halide SOCl2 chlorination Isolated intermediate, used without purification
4 Coupling of pyrrolidin-3-ylmethanol with pyrimidine alkyl halide Nucleophilic substitution with K2CO3 base, microwave-assisted or conventional heating Moderate yield (13-26%)
5 Purification Column chromatography (EtOAc/MeOH), recrystallization Pure final product

Research Findings and Notes

  • The preparation methods emphasize the importance of stereochemical control in the pyrrolidin-3-ylmethanol intermediate, which impacts the biological activity of the final compound.
  • Buchwald–Hartwig amination and nucleophilic substitution are reliable strategies for coupling complex heterocycles.
  • The use of microwave-assisted synthesis can enhance reaction rates and yields.
  • Purification by chromatography and recrystallization remains critical due to the structural complexity and potential side reactions.
  • The synthetic routes are adaptable for analogues with different substituents on the pyrimidine or pyrrolidine rings, enabling medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyrrolidine rings.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Pyridine vs. Pyrimidine Core
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085): Pyridine core with a fluorine atom at the 6-position. Fluorine’s electronegativity enhances stability but reduces steric bulk compared to chlorine .
  • (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (HB420): Pyridine core with bromine (5-position) and nitro (3-position) groups.
Substituent Effects
  • Chlorine vs.
  • Cyclopropyl vs. Nitro/Bromo : The cyclopropyl group in the target compound acts as a bioisostere, offering metabolic stability, whereas bromine/nitro groups in HB420 may increase off-target interactions .

Physicochemical Properties

Compound Core Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrimidine 6-Cl, 2-cyclopropyl ~265.7* Moderate lipophilicity, strained ring
HB085 Pyridine 6-F ~226.2* High stability, low steric hindrance
HB420 Pyridine 5-Br, 3-NO₂ 302.13 High reactivity, potential toxicity
GW-803430 Thienopyrimidine Complex aryl groups 535.98 High lipophilicity, kinase inhibition

*Calculated based on molecular formulas.

Biological Activity

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol, a compound with the CAS number 1708212-74-1, is gaining attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chlorinated pyrimidine ring, a cyclopropyl group, and a pyrrolidine ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol. Its structure can be represented as follows:

InChI InChI 1S C12H16ClN3O c13 10 5 11 15 12 14 10 9 1 2 9 16 4 3 8 6 16 7 17 h5 8 9 17H 1 4 6 7H2\text{InChI }\text{InChI 1S C12H16ClN3O c13 10 5 11 15 12 14 10 9 1 2 9 16 4 3 8 6 16 7 17 h5 8 9 17H 1 4 6 7H2}

The biological activity of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is believed to stem from its ability to interact with specific molecular targets within cells. For instance, if the compound exhibits antimicrobial properties, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol have demonstrated significant antimicrobial activity. The presence of the chlorinated pyrimidine moiety is often associated with enhanced potency against various pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. A comparative analysis of similar compounds has shown that modifications in the pyrimidine and pyrrolidine rings can lead to varying degrees of cytotoxicity against cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds related to (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol against common bacterial strains. The results indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising potential as antimicrobial agents.

Study 2: Anticancer Activity

In vitro experiments were conducted using various cancer cell lines to assess the cytotoxic effects of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol. The compound showed significant dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating effective cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC₅₀ (µM)
(1-(6-Chloro-2-pyrimidinyl)pyrrolidin-3-yl)methanolSimilar structure without cyclopropylModerate antimicrobial15
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yletanolEthanol instead of methanolLow anticancer activity25
(1-(6-Chloro-pyrimidinyl)piperidin-methanolLacks cyclopropyl and pyrrolidineMinimal activity>50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

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